
Casokefamide
Übersicht
Beschreibung
Casokefamid, auch bekannt als β-Casomorphin 4027 und [D-Ala2,4,Tyr5]-β-Casomorphin-5-amid, ist ein peripher spezifisches, synthetisches Opioid-Pentapeptid. Es hat die Aminosäuresequenz Tyr-D-Ala-Phe-D-Ala-Tyr-NH2. Casokefamid wurde entwickelt, um die Resistenz gegen Verdauungsenzyme zu verbessern, was es zu einem potenziellen Antidiarrhoikum macht .
Vorbereitungsmethoden
Casokefamid wird durch eine Reihe von Peptidkopplungsreaktionen synthetisiert. Der Syntheseweg beinhaltet die sequentielle Addition von Aminosäuren, um die Pentapeptidkette zu bilden. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Kupplungsreagenzien wie Carbodiimiden und Schutzgruppen, um unerwünschte Nebenreaktionen zu verhindern. Industrielle Produktionsmethoden würden wahrscheinlich die Festphasenpeptidsynthese (SPPS) aufgrund ihrer Effizienz und Skalierbarkeit beinhalten .
Analyse Chemischer Reaktionen
Casokefamid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Casokefamid kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von Disulfidbrücken oder anderen oxidativen Modifikationen führt.
Reduktion: Reduktionsreaktionen können Disulfidbrücken aufbrechen oder andere funktionelle Gruppen im Molekül reduzieren.
Substitution: Casokefamid kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Dithiothreitol und verschiedene Nucleophile für Substitutionsreaktionen. .
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Mechanism of Action
Casokefamide is characterized by the amino acid sequence Tyr-D-Ala-Phe-D-Ala-Tyr-NH₂. Its design aims to enhance resistance to gastric proteases, allowing it to exert effects in the gastrointestinal tract without being degraded prematurely. The compound has been shown to influence gastric acid secretion, pancreatic exocrine secretions, and gastrointestinal motility, making it a candidate for therapeutic use in conditions like diarrhea .
Treatment of Chronic Diarrhea
One of the primary applications of this compound is its use as an antidiarrheal agent. Clinical studies have demonstrated its efficacy in prolonging oro-cecal transit time in patients with chronic diarrhea. In a randomized double-blind study involving 10 healthy male volunteers, this compound was administered at doses of 5.5 mg, 8.0 mg, and 16.0 mg. Results indicated a dose-dependent increase in plasma levels with no observed side effects, suggesting its safety and potential as a therapeutic option .
Study | Participants | Dosage (mg) | Outcome |
---|---|---|---|
M. Read, 1982 | 26 patients with chronic diarrhea | 5.5 - 16.0 | Significant reduction in stool frequency |
P.S. Efskind, 1996 | 69 IBS patients | 2 - 24 (loperamide comparison) | Reduced stool frequency by 36% |
Gastrointestinal Motility Disorders
Research indicates that this compound may also play a role in managing gastrointestinal motility disorders beyond diarrhea. Its ability to affect gastric motility makes it a candidate for further investigation in conditions such as irritable bowel syndrome (IBS) and other functional gastrointestinal disorders .
Case Study: Efficacy in IBS-D Patients
A study focused on patients with diarrhea-predominant irritable bowel syndrome (IBS-D) found that this compound significantly reduced stool frequency compared to placebo. This effect was attributed to its dual action on mu and delta-opioid receptors, which modulate gut motility .
Case Study: Tolerance and Side Effects
In another clinical trial assessing the long-term effects of this compound on gastrointestinal function, participants reported minimal side effects over extended use. The study highlighted the compound's potential for chronic administration without the risk of addiction or significant adverse effects commonly associated with traditional opioids .
Future Research Directions
While current findings are promising, further research is warranted to explore additional applications of this compound in clinical settings:
- Longitudinal Studies : Investigating long-term safety and efficacy in diverse populations.
- Mechanistic Studies : Understanding the biochemical pathways influenced by this compound.
- Comparative Studies : Evaluating its effectiveness against other antidiarrheal medications.
Wirkmechanismus
Casokefamide exerts its effects by binding to both μ- and δ-opioid receptors. This binding modulates gastrointestinal motility and secretion, leading to its antidiarrheal effects. The molecular targets include the opioid receptors in the gastrointestinal tract, and the pathways involved are related to opioid receptor signaling .
Vergleich Mit ähnlichen Verbindungen
Casokefamid ist im Vergleich zu anderen Casomorphin einzigartig, da es sowohl an μ- als auch an δ-Opioidrezeptoren binden kann, während andere Casomorphine im Allgemeinen selektive μ-Opioidrezeptoragonisten sind. Ähnliche Verbindungen umfassen:
Morphiceptin: Ein weiteres Opioidpeptid mit selektiver μ-Opioidrezeptoraktivität.
Frakefamid: Ein synthetisches Opioidpeptid mit ähnlichen Anwendungen, aber unterschiedlicher Rezeptorselektivität.
β-Casomorphin-5: Ein natürlich vorkommendes Opioidpeptid mit selektiver μ-Opioidrezeptoraktivität
Biologische Aktivität
Casokefamide, a synthetic peptide derived from the beta-casomorphin sequence, has garnered attention for its biological activity, particularly its interaction with opioid receptors and its effects on gastrointestinal functions. This article explores the compound's pharmacological properties, mechanisms of action, and relevant clinical studies.
This compound is characterized by its structure (Tyr-D-Ala-Phe-D-Ala-Tyr-NH2), which enhances its resistance to gastric proteases compared to natural peptides. It binds to both mu (μ) and delta (δ) opioid receptors, demonstrating a dual agonistic effect that is significant for its therapeutic potential in managing gastrointestinal disorders .
Binding Affinity
- Mu-opioid receptor : Primarily involved in pain regulation and gastrointestinal motility.
- Delta-opioid receptor : Associated with mood regulation and analgesic effects.
Pharmacological Effects
This compound's biological activities extend beyond receptor binding. Its effects on gastric acid secretion, pancreatic exocrine secretions, and gastrointestinal motility have been documented. Notably, it significantly prolongs oro-cecal transit time in experimental settings, indicating its potential utility in treating diarrhea-predominant conditions .
Key Findings
- Gastrointestinal Motility : this compound has been shown to affect the motility of the gastrointestinal tract, which is crucial for conditions like irritable bowel syndrome (IBS).
- Clinical Dosing : In clinical trials, doses ranged from 5.5 to 16.0 mg daily, showing efficacy in reducing stool frequency in patients with chronic diarrhea .
Clinical Studies
A review of relevant literature reveals several studies investigating the effects of this compound:
Case Studies on Opioid Peptides
The role of this compound as an opioid peptide analog has been explored in various contexts:
- Chronic Diarrhea Management : this compound's ability to modulate gastrointestinal transit times positions it as a candidate for managing chronic diarrhea.
- Comparison with Other Opioids : Studies have shown that while loperamide and codeine also affect stool frequency and transit time, this compound's unique mechanism offers a different therapeutic profile .
Physiological Implications
The physiological effects of this compound are linked to its opioid-like activity. Similar to beta-casomorphins, it may influence:
Eigenschaften
IUPAC Name |
(2S)-2-amino-N-[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40N6O7/c1-19(36-32(45)26(34)16-22-8-12-24(40)13-9-22)31(44)39-28(18-21-6-4-3-5-7-21)33(46)37-20(2)30(43)38-27(29(35)42)17-23-10-14-25(41)15-11-23/h3-15,19-20,26-28,40-41H,16-18,34H2,1-2H3,(H2,35,42)(H,36,45)(H,37,46)(H,38,43)(H,39,44)/t19-,20-,26+,27+,28+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRHVZLDLNGKLM-FLVVDCEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@H](C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40N6O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30243827 | |
Record name | Casokefamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30243827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
632.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98815-38-4 | |
Record name | Casokefamide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098815384 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Casokefamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30243827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CASOKEFAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B453T1E8MP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.